molecular formula C23H17FN2O3 B2725494 3-(4-fluorophenoxy)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034209-71-5

3-(4-fluorophenoxy)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide

Cat. No. B2725494
CAS RN: 2034209-71-5
M. Wt: 388.398
InChI Key: JBYCLFZZZZUULD-UHFFFAOYSA-N
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Description

3-(4-fluorophenoxy)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide, also known as Compound X, is a small molecule drug that has been developed for scientific research purposes. It belongs to the class of benzamide derivatives and has shown promising results in various preclinical studies.

Scientific Research Applications

Bioisostere Development

  • Research on substituted furo[3,2-b]pyridines explored their utility as bioisosteres of 5-HT(1F) receptor agonist indole analogues, identifying compounds with similar 5-HT(1F) receptor affinity and improved selectivity, highlighting their potential in treating acute migraine (Mathes et al., 2004).

Structural Characterization

  • A study described the synthesis and structural characterization of a similar compound, demonstrating its crystalline structure and discussing its potential applications in material science and biochemistry (Deng et al., 2014).

Selective Chemo-sensing

  • Another study focused on the development of salicylaldehyde-based hydrazones for selective fluorescent "turn on" chemo-sensing of Al3+, indicating their applications in environmental monitoring and biological imaging (Rahman et al., 2017).

Biological Activities

  • Research on serotonin 1A receptors in the living brain of Alzheimer's disease patients used a compound with a similar structural motif for molecular imaging, demonstrating the potential of such compounds in the diagnosis and study of neurological diseases (Kepe et al., 2006).

properties

IUPAC Name

3-(4-fluorophenoxy)-N-[[5-(furan-3-yl)pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN2O3/c24-20-4-6-21(7-5-20)29-22-3-1-2-17(11-22)23(27)26-13-16-10-19(14-25-12-16)18-8-9-28-15-18/h1-12,14-15H,13H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYCLFZZZZUULD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)C(=O)NCC3=CC(=CN=C3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-fluorophenoxy)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide

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